molecular formula C15H23NO4 B12726696 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester CAS No. 121409-71-0

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester

Cat. No.: B12726696
CAS No.: 121409-71-0
M. Wt: 281.35 g/mol
InChI Key: AOVRTCRFMPHXMB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid groups and subsequent esterification to form the dimethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimized processes for large-scale synthesis, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester stands out due to its unique structural features and functional groups. Similar compounds include:

    1H-Pyrrole-3,4-dicarboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid groups but differ in their substituents.

    Dimethyl esters of other pyrrole derivatives: These compounds have similar ester functional groups but may have different substituents on the pyrrole ring.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

CAS No.

121409-71-0

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

dimethyl 1-ethyl-2-methyl-5-(2-methylpropyl)pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C15H23NO4/c1-7-16-10(4)12(14(17)19-5)13(15(18)20-6)11(16)8-9(2)3/h9H,7-8H2,1-6H3

InChI Key

AOVRTCRFMPHXMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC(C)C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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